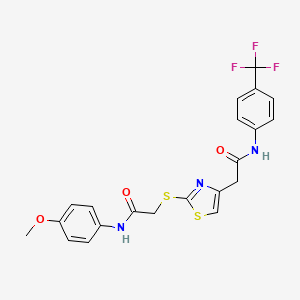

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O3S2 and its molecular weight is 481.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a methoxy group, a trifluoromethyl group, and a thiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to demonstrate cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing anticancer activity, as evidenced by structure-activity relationship studies that indicate substituents on the phenyl ring can modulate this effect .

Key Findings:

- Compounds with para-halogen substitutions on the phenyl ring have shown enhanced anticancer activity.

- The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting potential as an anticancer agent.

Antimicrobial and Anticonvulsant Effects

In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial and anticonvulsant activities. For example, compounds bearing thiazole rings have been synthesized and tested against various pathogens and in seizure models. The SAR indicates that electron-withdrawing groups enhance these activities significantly .

Case Study:

A study involving thiazole derivatives showed that certain modifications led to compounds with IC50 values lower than standard medications like ethosuximide in anticonvulsant assays . This suggests that this compound may possess similar or enhanced efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and bioavailability |

| Trifluoromethyl substitution | Increases potency against target enzymes |

| Thiazole moiety | Essential for anticancer and antimicrobial activity |

In Vitro Studies

Several in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. Notably, studies reported significant cytotoxicity against A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines with IC50 values indicating potent activity .

Molecular Docking Studies

Molecular docking studies suggest that the compound interacts favorably with specific protein targets involved in cancer progression. The trifluoromethyl group appears to enhance binding affinity through hydrophobic interactions, while the thiazole moiety contributes additional stabilizing interactions .

Applications De Recherche Scientifique

Case Studies

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Strong selectivity observed |

| Compound 20 | U251 (glioblastoma) | Not specified | Highest activity among tested derivatives |

| Compound 22 | HT29 (colon cancer) | 2.01 | High growth-inhibitory effects |

These findings suggest that N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide could possess similar or enhanced anticancer properties due to its structural components.

Efficacy Against Viral Infections

Recent studies have explored the potential of thiazole derivatives as antiviral agents. For example, certain thiazole-based compounds have shown effectiveness against viruses such as Dengue virus (DENV), with promising EC50 values indicating their potential as therapeutic agents . The presence of electron-withdrawing groups in the structure appears to enhance antiviral activity.

Case Studies

| Compound | Virus Tested | EC50 (μM) | Notes |

|---|---|---|---|

| Compound 89 | DENV | 0.96 | High potency observed |

| Compound 90 | TMV (Tobacco Mosaic Virus) | 30.57 ± 3.11 | Significant efficacy |

These results support the hypothesis that this compound may also exhibit antiviral properties.

Synthesis and Development

The synthesis of this compound involves multi-step reactions that integrate various chemical moieties known for their biological activities . The development process emphasizes optimizing the synthesis to enhance yield and purity while maintaining biological efficacy.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NHCO-) groups are key sites for nucleophilic substitution:

-

Thioether Bridge Reactivity : The sulfur atom in the thioether linkage can undergo nucleophilic displacement under alkaline conditions. For example, reaction with alkyl halides may yield sulfonium salts or substituted thioethers.

-

Acetamide Hydrolysis : The acetamide group undergoes hydrolysis in acidic or basic media. Acidic conditions (e.g., HCl/H₂O) cleave the amide bond, producing 2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetic acid and 4-methoxyaniline , while basic conditions (e.g., NaOH) yield the corresponding carboxylate salt.

Key Reaction Pathway :

Acetamide+H2OH+/OH−Carboxylic Acid/Salt+Amine

Oxidation Reactions

The thioether bridge and thiazole ring are susceptible to oxidation:

-

Thioether to Sulfone : Treatment with strong oxidizing agents (e.g., H₂O₂, KMnO₄) converts the thioether (-S-) to a sulfone (-SO₂-), altering electronic properties and biological activity.

-

Thiazole Ring Oxidation : Under harsh conditions (e.g., HNO₃), the thiazole ring may undergo electrophilic substitution or ring-opening oxidation, though this is less common due to its aromatic stability .

Oxidation Stability :

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂ | Sulfone derivative | RT, acidic medium | |

| KMnO₄ | Sulfone + ring cleavage | Heated, alkaline |

Electrophilic Aromatic Substitution

The electron-rich thiazole ring and methoxyphenyl group facilitate electrophilic reactions:

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) target the 5-position of the thiazole ring or the para position of the methoxyphenyl group .

-

Halogenation : Bromine or chlorine substitutes at the thiazole’s 4- or 5-position, depending on directing effects .

Regioselectivity Example :

Thiazole+Br2→5-Bromo-thiazole derivative

Reductive Reactions

The carbonyl group (C=O) in the 2-oxoethyl moiety can be reduced:

-

Ketone to Alcohol : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, modifying hydrogen-bonding potential.

-

Nitro Group Reduction : If nitro substituents are present (e.g., in analogues), they are reduced to amines using Sn/HCl or Fe/HCl .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound participates in target-specific interactions:

-

Enzyme Inhibition : The thiazole and trifluoromethylphenyl groups bind kinase active sites, forming hydrogen bonds with residues like L1186 in PI3K-C2α (Figure 4A in ).

-

Metabolic Reactions : Hepatic metabolism may oxidize the methoxyphenyl group to a quinone or demethylate it, as seen in related thiazole derivatives .

Key Binding Interactions :

| Target Enzyme | Interaction Type | Functional Group Involved | Reference |

|---|---|---|---|

| PI3K-C2α | H-bonding, hydrophobic | Thiazole, trifluorophenyl | |

| Cytochrome P450 | Oxidative demethylation | Methoxyphenyl |

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 300°C, releasing CO₂, NH₃, and SO₂, as observed in thermogravimetric analysis (TGA) of analogous thiazoles.

-

Photochemical Reactivity : UV exposure induces C-S bond cleavage in the thioether group, forming radicals detectable via ESR.

Experimental Considerations

Propriétés

IUPAC Name |

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3S2/c1-30-17-8-6-15(7-9-17)26-19(29)12-32-20-27-16(11-31-20)10-18(28)25-14-4-2-13(3-5-14)21(22,23)24/h2-9,11H,10,12H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXJJMJAMBRWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.